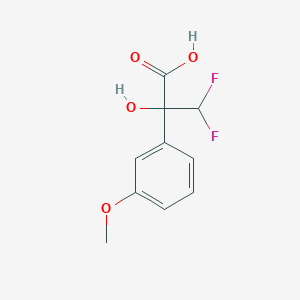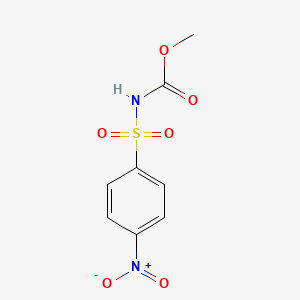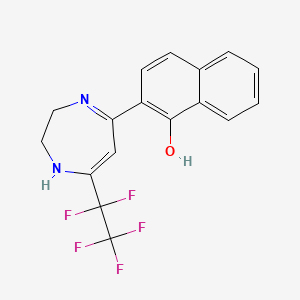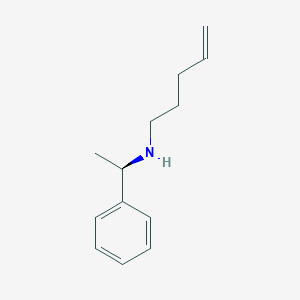
3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid is a synthetic compound characterized by its unique chemical structure, which includes two fluorine atoms, a hydroxyl group, and a methoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal and hydrogen gas . Another approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic reduction processes or advanced coupling reactions, ensuring high yield and purity. The choice of method depends on the desired scale, cost, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the fluorine atoms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on charcoal and hydrogen gas are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxyphenyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, influencing their activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparaison Avec Des Composés Similaires
3,3,3-Trifluoro-2,2-dimethylpropionic acid: Used in the synthesis of inhibitors for neutrophil elastase and proteinase.
3-(3-Methoxyphenyl)propionic acid: A pharmaceutical intermediate used in various organic syntheses.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant activity and use as a biomarker for coffee consumption.
Uniqueness: 3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid stands out due to its dual fluorine atoms, which confer unique chemical properties, such as increased stability and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Propriétés
Formule moléculaire |
C10H10F2O4 |
|---|---|
Poids moléculaire |
232.18 g/mol |
Nom IUPAC |
3,3-difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O4/c1-16-7-4-2-3-6(5-7)10(15,8(11)12)9(13)14/h2-5,8,15H,1H3,(H,13,14) |
Clé InChI |
XUWAYAHYIMEWTC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(C(F)F)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B12440563.png)




![(4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one hydrochloride](/img/structure/B12440582.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine](/img/structure/B12440589.png)



![(2S)-4-amino-N-[(1R,3S,4R)-5-amino-2-[(2S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B12440614.png)
![2-[(2E,6E,10E,14E,18E,22E,26Z,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12440628.png)
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12440637.png)
![[(4-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12440640.png)
